(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one
Description
(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one (CAS: 652986-76-0) is a chiral cyclohexanone derivative with a hydroxy-phenylpropoxy substituent. Its molecular formula is C₁₅H₂₀O₃, and it has a molecular weight of 248.3175 g/mol . The compound features one hydrogen bond donor (hydroxyl group) and three hydrogen bond acceptors (two ether oxygens and one ketone oxygen). Its stereochemistry is defined by the (3R,1R) configuration, which may influence its biological activity and synthetic utility. The InChIKey OXEJQHWJNKAHPE-HUUCEWRRSA-N confirms its unique structural identity .
Properties
CAS No. |
652986-76-0 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(3R)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one |
InChI |
InChI=1S/C15H20O3/c16-10-9-15(12-5-2-1-3-6-12)18-14-8-4-7-13(17)11-14/h1-3,5-6,14-16H,4,7-11H2/t14-,15-/m1/s1 |
InChI Key |
OXEJQHWJNKAHPE-HUUCEWRRSA-N |
Isomeric SMILES |
C1C[C@H](CC(=O)C1)O[C@H](CCO)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(CC(=O)C1)OC(CCO)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and ®-3-hydroxy-1-phenylpropan-1-ol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Procedure: The ®-3-hydroxy-1-phenylpropan-1-ol is reacted with cyclohexanone in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclohexanone core can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of (3R)-3-[(1R)-3-Oxo-1-phenylpropoxy]cyclohexan-1-one.
Reduction: Formation of (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexanol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Aromatic vs. Aliphatic Groups
Aromatic Substituents
- 2-(1-(4-(Dimethylamino)phenyl)-3-(naphthalen-2-yl)-3-oxopropyl)cyclohexan-1-one (): This compound combines a dimethylamino-phenyl group and a naphthoyl moiety. The aromatic and electron-rich groups may enhance binding to receptors like cannabinoid or serotonin targets, contrasting with the simpler phenylpropoxy group in the target compound .
Aliphatic Substituents
- The absence of aromaticity reduces lipophilicity (logP likely lower than the target compound) and may limit membrane permeability .
Stereochemical Variations
Functional Group Modifications
- (3R)-3-[(1R)-1-Nitroethyl]cyclohexan-1-one (CAS: 804531-63-3, ): Replaces the hydroxy-phenylpropoxy group with a nitroethyl moiety. The nitro group is electron-withdrawing, reducing hydrogen-bonding capacity (0 H-bond donors vs. 1 in the target compound) and increasing polarity .
- This contrasts with the hydroxy-phenylpropoxy group’s dual functionality (H-bond donor and aromaticity) .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | Key Substituent |
|---|---|---|---|---|---|---|
| (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one | 652986-76-0 | C₁₅H₂₀O₃ | 248.3175 | 1 | 3 | Phenylpropoxy |
| (3R)-3-[(1R)-1-Nitroethyl]cyclohexan-1-one | 804531-63-3 | C₈H₁₃NO₃ | 171.1937 | 0 | 3 | Nitroethyl |
| (3R)-3-[(1S)-3-Hydroxy-1-methylpropoxy]cyclohexan-1-one | 652986-75-9 | C₁₀H₁₈O₃ | 186.25 (calc.) | 1 | 3 | Methylpropoxy |
| (3R)-3-(Trifluoromethyl)cyclohexan-1-one | 2380485-28-7 | C₇H₉F₃O | 166.14 | 0 | 1 | Trifluoromethyl |
| 3-(3-Hydroxypentan-3-yl)cyclohexan-1-one | Not specified | C₁₁H₂₀O₂ | 184.28 (calc.) | 1 | 2 | Hydroxypentyl |
Key Research Findings
Aromatic vs. Aliphatic Substituents : The hydroxy-phenylpropoxy group in the target compound provides balanced lipophilicity and H-bonding capacity, making it suitable for CNS-targeting applications . In contrast, aliphatic analogs like 3-(3-hydroxypentan-3-yl)cyclohexan-1-one may lack sufficient membrane permeability for such roles .
Stereochemical Impact : The (1R) configuration in the target compound likely optimizes spatial orientation for receptor binding compared to its (1S)-methylpropoxy analog .
Electron-Withdrawing Groups: Nitro and trifluoromethyl substituents () reduce H-bond donor capacity but improve metabolic stability, suggesting divergent therapeutic applications (e.g., antimicrobial vs. anti-inflammatory) .
Biological Activity
(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one, also known by its CAS number 652986-76-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one is CHO, with a molecular weight of 248.32 g/mol. The compound features a cyclohexanone core substituted with a hydroxyphenylpropoxy group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 652986-76-0 |
| Molecular Formula | CHO |
| Molecular Weight | 248.32 g/mol |
Anti-inflammatory Properties
Recent studies have indicated that (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases. For example, compound testing demonstrated a reduction in interleukin production in human cell lines exposed to inflammatory stimuli .
Anticancer Activity
In vitro studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in glioma cells through mechanisms that involve the activation of specific cellular pathways such as the Calpain/Cathepsin pathway and inhibition of AKT signaling . The compound's effectiveness was evaluated using IC values, with lower concentrations required to achieve significant cell death compared to standard chemotherapeutics.
The biological activity of (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one is believed to be mediated through multiple pathways:
- Inhibition of Prostaglandin Synthesis : Similar compounds have shown potent inhibition of cyclooxygenase enzymes, leading to decreased prostaglandin synthesis and subsequent anti-inflammatory effects .
- Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, enhancing its potential as an anticancer agent .
Study 1: Anti-inflammatory Effects
A study conducted on murine macrophages demonstrated that treatment with (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one resulted in a significant decrease in nitric oxide production when stimulated with lipopolysaccharides (LPS). The IC for nitric oxide inhibition was found to be approximately 50 µM, indicating strong anti-inflammatory potential .
Study 2: Cytotoxicity Against Glioma Cells
In another investigation, the compound was tested against several glioma cell lines. Results showed that at concentrations ranging from 10 µM to 30 µM, there was a marked reduction in cell viability, with an IC value calculated at 15 µM. Mechanistic studies revealed that the compound induced cell cycle arrest and apoptosis through mitochondrial pathway activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
